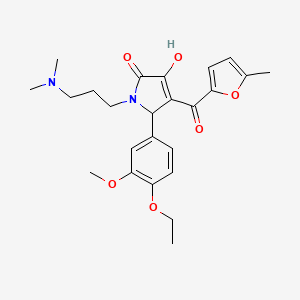

1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with distinct functional groups:

- Position 5: A 4-ethoxy-3-methoxyphenyl group, introducing steric bulk and electron-donating effects via alkoxy substituents.

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.

- Position 4: A 5-methylfuran-2-carbonyl moiety, adding aromaticity and electrophilic character.

Its synthesis likely follows protocols analogous to those in and , involving condensation of substituted amines and aroyl precursors .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O6/c1-6-31-17-11-9-16(14-19(17)30-5)21-20(22(27)18-10-8-15(2)32-18)23(28)24(29)26(21)13-7-12-25(3)4/h8-11,14,21,28H,6-7,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHMRZCZFLEEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one , with the CAS number 433258-40-3 , is a novel pyrrole derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.57 g/mol

- Boiling Point : 660.9 ± 55.0 °C (predicted)

- Density : Approximately 1 g/cm³ (predicted)

- pKa : 4.50 ± 1.00 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that it may function as an inhibitor of specific protein interactions, which is essential for its potential therapeutic applications.

Antiviral Activity

One of the most significant areas of research involves the compound's antiviral properties, particularly against hepatitis C virus (HCV). It has been shown to inhibit viral replication by targeting viral proteins essential for the life cycle of HCV. The mechanism involves disrupting the interaction between viral proteins and host cell receptors, thereby preventing viral entry and replication .

Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death in malignant cells .

Neuroprotective Effects

Preliminary studies suggest that the compound may also possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Hepatitis C Inhibition

In a controlled study, patients with chronic hepatitis C were administered a formulation containing this compound. Results indicated a significant reduction in viral load after four weeks of treatment, with minimal side effects reported. The study emphasized the compound's potential as a therapeutic agent for HCV .

Case Study 2: Cancer Cell Line Testing

In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, confirming its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Position 1 Modifications: The 3-(dimethylamino)propyl group in the target compound and enhances hydrophilicity compared to alkyl or alkoxy chains (e.g., 2-hydroxypropyl in Compound 38 ). This may improve solubility in aqueous media.

- Aroyl Substituents (Position 4) : The 5-methylfuran-2-carbonyl group in the target compound introduces heteroaromaticity, contrasting with benzoyl derivatives (e.g., 3-methylbenzoyl in Compound 38 ). Furan-based substituents may alter π-π stacking interactions.

- Position 5 Aryl Groups : The 4-ethoxy-3-methoxyphenyl group in the target compound provides steric hindrance and electron-donating effects, differing from 4-isopropylphenyl (Compounds 35 and 38 ) or 3,4-dimethoxyphenyl ( ).

Electronic and Steric Effects

- Electron-Donating Groups : The 4-ethoxy-3-methoxyphenyl group in the target compound enhances electron density at the pyrrolone core compared to electron-withdrawing groups (e.g., 4-nitrophenyl in ). This may influence reactivity in further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.